molecular formula C8H15ClO B13192680 4-(Chloromethyl)-5-ethoxypent-1-ene

4-(Chloromethyl)-5-ethoxypent-1-ene

Cat. No.: B13192680
M. Wt: 162.66 g/mol
InChI Key: KASWSBAYIFMCSU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-ethoxypent-1-ene is an organic compound characterized by the presence of a chloromethyl group and an ethoxy group attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-ethoxypent-1-ene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 5-ethoxypent-1-ene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the olefinic double bond to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, the use of advanced purification techniques, such as distillation and chromatography, can help in obtaining high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-ethoxypent-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The double bond in the pentene backbone can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, methanol).

Major Products

    Substitution: Amines, ethers, and thioethers.

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated hydrocarbons.

Scientific Research Applications

4-(Chloromethyl)-5-ethoxypent-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of polymers and other macromolecules.

    Biology: Potential applications in the development of bioactive compounds. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds

    Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-ethoxypent-1-ene is primarily based on its ability to undergo various chemical reactions. The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new bonds. The ethoxy group can also influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Similar in structure but contains a dioxolane ring instead of a pentene backbone.

    4-Chloromethylbenzoic acid: Contains a benzene ring instead of a pentene backbone.

    4-Chloromethylstyrene: Contains a styrene moiety instead of a pentene backbone.

Uniqueness

4-(Chloromethyl)-5-ethoxypent-1-ene is unique due to its combination of a chloromethyl group and an ethoxy group attached to a pentene backbone. This structure imparts specific reactivity and properties that are distinct from other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

4-(chloromethyl)-5-ethoxypent-1-ene

InChI

InChI=1S/C8H15ClO/c1-3-5-8(6-9)7-10-4-2/h3,8H,1,4-7H2,2H3

InChI Key

KASWSBAYIFMCSU-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CC=C)CCl

Origin of Product

United States

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